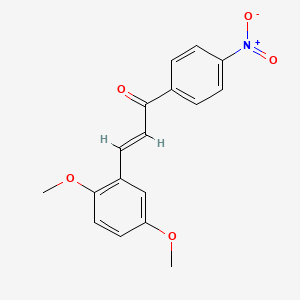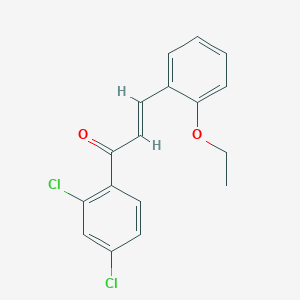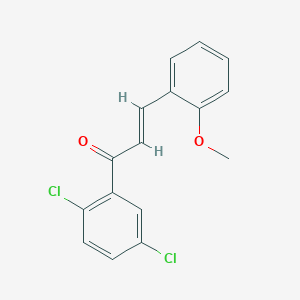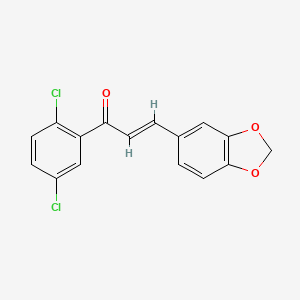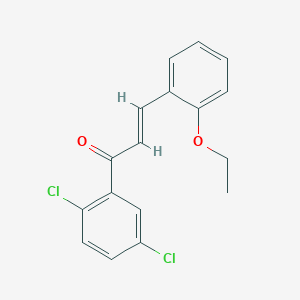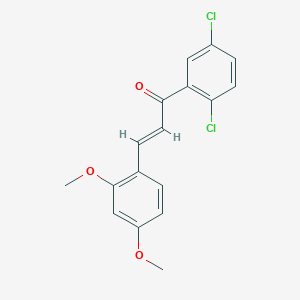
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as 2E-DDPP, is an organic compound with a wide range of applications in both scientific research and industrial processes. 2E-DDPP is an important intermediate in the synthesis of various compounds, and its potential as a building block for the production of useful materials has been explored in recent years.
科学的研究の応用
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-4-methoxy-5-nitrophenyl-1-butene and 2-chloro-4-methoxy-5-nitrophenyl-1-hexene. It has also been used as a starting material for the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used in the synthesis of dyes, such as 2-chloro-4-methoxy-5-nitrophenyl-1-butene.
作用機序
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that reacts with a variety of other compounds to form new products. The reaction mechanism of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is similar to that of other organic compounds, such as aldehydes and ketones. It is believed that the reaction occurs via a nucleophilic addition-elimination mechanism. In this mechanism, a nucleophile (such as a hydroxide ion) attacks the electron-deficient carbon atom of the (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one molecule. This attack results in the formation of an intermediate, which then undergoes an elimination reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one are not well understood. It is believed that the compound has a low toxicity, as it is not readily absorbed by the body and is not known to be metabolized in humans. However, further research is needed to determine the exact effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one on the body.
実験室実験の利点と制限
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. It is also relatively stable, making it ideal for use in a variety of reactions. However, it is important to note that (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a highly reactive compound, and care must be taken when handling it in a laboratory setting.
将来の方向性
There are a number of potential future directions for research involving (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. These include further exploration of its potential as a building block for the synthesis of novel materials, as well as its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. Finally, research into methods for the efficient and cost-effective synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is needed in order to make it more widely available for research and industrial applications.
合成法
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using a variety of methods. One of the most common approaches is through the reaction of 2,5-dichlorophenol with 2,4-dimethoxyphenylprop-2-en-1-one in a solvent such as acetic acid. This reaction yields a mixture of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one and its isomer, 3E-DDPP. The two isomers can be separated using column chromatography, and the desired compound can be isolated and purified.
特性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-9-12(18)5-7-15(14)19/h3-10H,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKGOGGEZIDAM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






